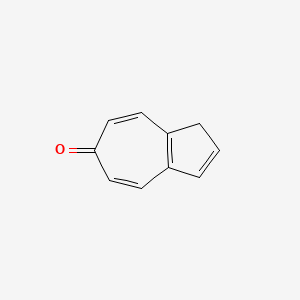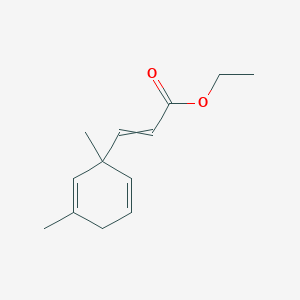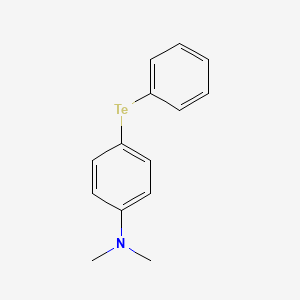
Benzenamine, N,N-dimethyl-4-(phenyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and a benzenamine moiety
Preparation Methods
The synthesis of Benzenamine, N,N-dimethyl-4-(phenyltelluro)- typically involves the reaction of N,N-dimethylaniline with a tellurium-containing reagent. One common method is the reaction of N,N-dimethylaniline with diphenyl ditelluride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium species. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: The compound can be reduced to form tellurium hydrides using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group attached to the tellurium atom can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include halogens and nitrating agents.
Scientific Research Applications
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of diseases involving oxidative stress.
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-dimethyl-4-(phenyltelluro)- involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, the compound can generate reactive oxygen species, which can modulate cell signaling pathways and induce oxidative stress.
Comparison with Similar Compounds
Benzenamine, N,N-dimethyl-4-(phenyltelluro)- can be compared with other organotellurium compounds such as:
Benzenamine, N,N-dimethyl-4-(phenylazo)-: This compound contains an azo group instead of a tellurium atom and has different chemical properties and applications.
Benzenamine, N,N-dimethyl-4-nitro-: This compound contains a nitro group and is used in different types of chemical reactions and applications.
Benzenamine, N,4-dimethyl-: This compound lacks the tellurium atom and has different reactivity and applications.
Properties
CAS No. |
63212-67-9 |
|---|---|
Molecular Formula |
C14H15NTe |
Molecular Weight |
324.9 g/mol |
IUPAC Name |
N,N-dimethyl-4-phenyltellanylaniline |
InChI |
InChI=1S/C14H15NTe/c1-15(2)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
ZEVXOLKPYIGETM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


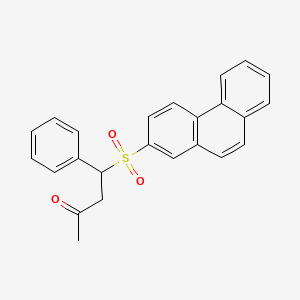
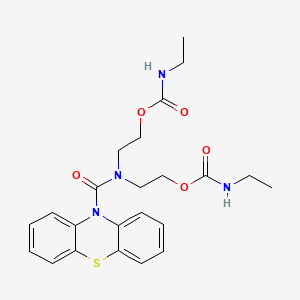

![1-{3-[(Tert-butylperoxy)methoxy]propyl}cyclohex-1-ene](/img/structure/B14496555.png)

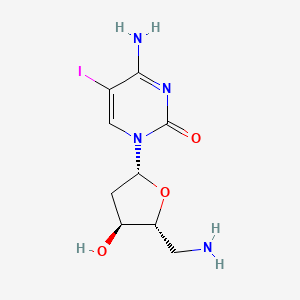

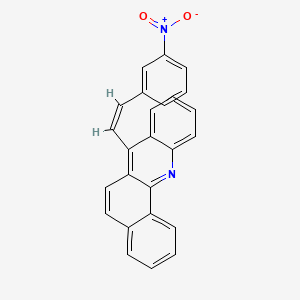
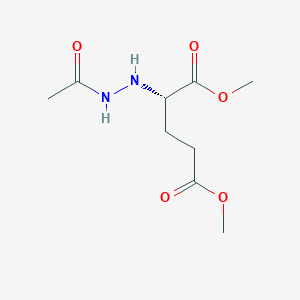

![3-Methoxy-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14496596.png)
